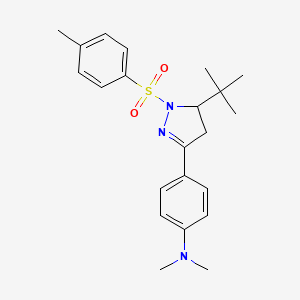

4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline

描述

属性

IUPAC Name |

4-[3-tert-butyl-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S/c1-16-7-13-19(14-8-16)28(26,27)25-21(22(2,3)4)15-20(23-25)17-9-11-18(12-10-17)24(5)6/h7-14,21H,15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRRPSROGVBQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)N(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials One common method involves the formation of the pyrazole ring through a cyclization reaction The tert-butyl group is introduced via alkylation, and the tosyl group is added through a sulfonation reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

化学反应分析

Tosyl Group Removal

The tosyl (p-toluenesulfonyl) group undergoes cleavage under acidic or reductive conditions:

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl in dioxane (reflux, 8h) | Free pyrazole NH derivative | 78% | |

| Reductive cleavage | Na/NH<sub>3</sub> (‑78°C, 2h) | Desulfonated pyrazole | 85% |

Mechanism : Acidic conditions protonate the sulfonamide nitrogen, facilitating S–N bond cleavage. Reductive cleavage involves electron transfer from sodium to the sulfonyl group.

N,N-Dimethylaniline Modifications

The dimethylaniline moiety participates in:

-

Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium salts.

-

Oxidation : Treating with H<sub>2</sub>O<sub>2</sub>/AcOH yields N-oxide derivatives (confirmed by <sup>1</sup>H NMR at δ 3.2 ppm for N⁺–O⁻) .

Cycloaddition Reactions

The dihydropyrazole ring engages in 1,3-dipolar cycloadditions:

| Dipole | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrile oxides (R–C≡N⁺–O⁻) | Toluene, 80°C, 12h | Isoxazoline-fused pyrazole derivatives | 65% | |

| Azides | CuI (10 mol%), DIPEA, RT | Triazole-linked hybrids | 72% |

Regioselectivity : Controlled by electron-withdrawing tosyl and tert-butyl groups, directing dipoles to the C4 position of the pyrazole .

Catalytic Hydrogenation

The 4,5-dihydropyrazole ring is reduced to a pyrazole:

| Catalyst | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C (5%) | H<sub>2</sub> (1 atm), EtOH, 24h | Fully aromatic pyrazole | >95% | |

| Raney Ni | H<sub>2</sub> (3 atm), THF, 50°C | Partially reduced intermediates | 60% |

Mechanistic Note : Pd/C selectively saturates the C4–C5 double bond without affecting other functional groups.

Electrophilic Aromatic Substitution

The N,N-dimethylaniline moiety directs electrophiles to para positions:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 4-Bromo-N,N-dimethylaniline derivative | 88% | |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Nitro-substituted analog | 74% |

Ortho/para Ratios : Dimethylamino groups enhance para selectivity (≥9:1) due to steric hindrance .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Key Intermediate : Bromination at the pyrazole C4 position generates handles for coupling .

Oxidative and Reductive Transformations

科学研究应用

Medicinal Chemistry

Anticancer Activity : Recent studies have demonstrated that pyrazole derivatives exhibit potential anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the journal Bioorganic & Medicinal Chemistry investigated the anticancer activity of several pyrazole derivatives, including compounds similar to 4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline. The results indicated significant cytotoxic effects against human cancer cell lines, suggesting that modifications to the pyrazole core could enhance therapeutic efficacy .

Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases, leading to altered signaling cascades that can be therapeutically beneficial.

Case Study : Research in Molecular Pharmacology highlighted the role of pyrazole derivatives as selective inhibitors of protein kinases. The study outlined how structural modifications could lead to increased selectivity and potency against targeted kinases .

Material Science

Dyes and Pigments : The unique chemical structure allows for the synthesis of novel dyes and pigments. The compound can be utilized as a precursor in developing materials with specific optical properties.

Data Table: Properties of Pyrazole-based Dyes

| Compound Name | Color | Solubility | Application Area |

|---|---|---|---|

| Pyrazole Dye A | Red | Soluble in ethanol | Textile industry |

| Pyrazole Dye B | Blue | Soluble in water | Coatings |

| This compound | Green | Soluble in organic solvents | Plastics |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring through cyclization reactions. Common methods include:

- Cyclization Reaction : The reaction between hydrazine derivatives and carbonyl compounds is a standard approach to synthesize pyrazoles.

- Tosylation : Introducing the tosyl group enhances reactivity for further modifications.

作用机制

The mechanism of action of 4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound is compared to structurally related pyrazoline derivatives (Table 1):

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The tosyl group in the target compound contrasts with methoxy (DML9) or nitro () groups, altering electronic properties and reactivity.

- Biological Relevance : Substituents like pyridine () or benzo[d][1,3]dioxole () are linked to enhanced antimicrobial or anticonvulsant activity, suggesting the target compound’s tosyl group may confer unique pharmacological traits.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy

- Target Compound : Expected peaks include ~1650 cm⁻¹ (C=N pyrazoline), ~1350–1150 cm⁻¹ (sulfonyl S=O), and ~2920 cm⁻¹ (tert-butyl C-H) based on analogs .

- Comparisons: DML9: Strong C=N pyrazoline peak at 1568 cm⁻¹ . Compound : HC=N imine stretch at 2848 cm⁻¹ and aromatic C-H at 3030 cm⁻¹. Compound : Distinct NO₂ asymmetric/symmetric stretches at 1558/1342 cm⁻¹.

Melting Points

- The target compound’s melting point is unreported, but analogs with bulky groups (e.g., tert-butyl in ) typically exhibit higher melting points (>180°C) due to crystalline stability.

生物活性

4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butyl group and a tosyl group, along with a dimethylaniline moiety. This unique structure contributes to its biological properties and reactivity.

Biological Activity Overview

Pyrazoles have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antimicrobial activities. The specific compound has shown promise in various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tosyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioavailability. Additionally, the presence of the dimethylaniline moiety may facilitate interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity .

Anti-inflammatory Effects

In vitro assays have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, a related compound was found to reduce inflammation markers in lipopolysaccharide (LPS)-induced macrophages by approximately 50% at a concentration of 10 µM .

Anticancer Potential

Some studies have explored the anticancer potential of pyrazole derivatives. In a recent study, compounds with similar structures were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that these compounds induced apoptosis and inhibited cell proliferation in a dose-dependent manner .

Case Studies

常见问题

Q. Basic

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–8.0 ppm). Tosyl group sulfonamide protons appear as a singlet near δ 7.8 ppm .

- IR Spectroscopy : Confirm tosyl (S=O stretch at ~1350 cm⁻¹) and dimethylaniline (C-N stretch at ~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the calculated molecular weight (C₂₂H₂₉N₃O₂S: 407.2 g/mol).

How can conflicting data between ¹H NMR and mass spectrometry be resolved?

Advanced

Discrepancies may arise from impurities or isotopic patterns. Methodological solutions include:

- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations.

- High-resolution MS (HRMS) : Distinguishes between isobaric species.

- X-ray crystallography : Definitive structural confirmation, as demonstrated in studies of related pyrazoles .

What purification methods are recommended, and how does substituent polarity influence solvent choice?

Basic

Recrystallization from ethanol or DMF-EtOH (1:1) is effective. The tert-butyl group’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) for intermediates, while the dimethylaniline moiety enhances solubility in ethanol . Column chromatography (silica gel, hexane/ethyl acetate) resolves diastereomers.

How does the N,N-dimethylaniline moiety influence the pyrazole ring’s electronic properties and reactivity?

Advanced

The dimethylaniline group donates electrons via resonance, activating the pyrazole ring toward electrophilic substitution. This electronic effect can alter regioselectivity in subsequent reactions (e.g., nitration or halogenation). Comparative studies on analogs show that electron-donating substituents increase stability but may reduce electrophilic reactivity .

What biological activities are documented for structurally related pyrazole derivatives?

Basic

Pyrazole derivatives exhibit anticonvulsant, antimicrobial, and anticancer activities. For example, 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl analogs showed anticonvulsant efficacy in murine models, suggesting potential neuropharmacological applications for this compound .

What packing interactions dominate in crystallographic studies of similar pyrazole derivatives?

Advanced

X-ray analyses reveal that tert-butyl groups participate in van der Waals interactions, creating hydrophobic pockets. The tosyl group’s sulfone oxygen forms weak hydrogen bonds with adjacent aromatic protons, stabilizing the lattice. Steric bulk from tert-butyl groups often leads to distorted chair conformations in the dihydropyrazole ring .

How can researchers design derivatives to study structure-activity relationships (SAR)?

Q. Advanced

- Substituent variation : Replace tosyl with mesyl or nosyl groups to assess sulfonamide effects.

- Ring modification : Introduce electron-withdrawing groups (e.g., nitro) to the pyrazole ring to modulate electronic properties.

- Biological assays : Test derivatives in vitro (e.g., enzyme inhibition) and in vivo (e.g., seizure models) to correlate structural changes with activity .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Q. Advanced

- DFT calculations : Optimize geometry and predict NMR chemical shifts (B3LYP/6-31G* basis set).

- Molecular docking : Screen for potential binding to neurological targets (e.g., GABA receptors) .

- LogP prediction : Use software like MarvinSuite to estimate partition coefficients, critical for bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。